molecular formula C14H16N2O2S2 B4655683 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B4655683
M. Wt: 308.4 g/mol
InChI Key: BBPGGERCLTUSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic organic compound that features a benzothiazole ring, a tetrahydrofuran ring, and an acetamide group. Compounds containing benzothiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the tetrahydrofuran ring and the acetamide group can further influence the compound’s chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Attachment of the Sulfanyl Group: The benzothiazole ring is then reacted with a sulfanylating agent to introduce the sulfanyl group.

    Formation of the Acetamide Group: The intermediate compound is then reacted with an acetamide derivative to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzothiazole derivatives.

    Medicine: Potential therapeutic applications due to its antimicrobial and anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The benzothiazole ring can interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.

    Benzothiazole-2-thiol: Exhibits antimicrobial and antifungal properties.

    N-(tetrahydrofuran-2-ylmethyl)acetamide: A simpler analog that lacks the benzothiazole ring.

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to the combination of the benzothiazole ring, sulfanyl group, and tetrahydrofuran ring, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c17-13(15-8-10-4-3-7-18-10)9-19-14-16-11-5-1-2-6-12(11)20-14/h1-2,5-6,10H,3-4,7-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPGGERCLTUSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724538
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.